molecular formula C12H10N4S B3035797 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-34-1

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3035797
CAS No.: 338420-34-1
M. Wt: 242.3 g/mol
InChI Key: NEFIACXFKDDCJP-UHFFFAOYSA-N
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Description

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core modified with an allylsulfanyl group at the 4-position. This scaffold is part of a broader class of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are renowned for their diverse pharmacological activities, including anticancer , antimicrobial , and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the triazoloquinoxaline ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline exhibits notable biological activities, including:

Synthetic Routes

Several synthetic methods have been developed for the preparation of this compound. These methods typically involve multi-step reactions that incorporate the allylsulfanyl group into the triazoloquinoxaline framework. The synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies and Research Findings

Recent studies have focused on the biological activity of compounds derived from the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • A study demonstrated that certain derivatives significantly reduced cell viability in melanoma cell lines at concentrations as low as 365 nM. This highlights the potential of these compounds in cancer therapy .
  • Another research effort explored the interaction of these compounds with adenosine receptors, noting that some derivatives act as selective antagonists. This suggests a therapeutic avenue for conditions related to adenosine signaling dysfunctions .

Comparison with Similar Compounds

Anticancer Activity

Mechanism and Efficacy :

  • Bis([1,2,4]triazolo)[4,3-a:3′,4′-c]quinoxaline derivatives (e.g., compound 25b) exhibit potent cytotoxicity against HePG-2, Hep-2, and Caco-2 cell lines (IC50: 0.29–0.90 µM), rivaling doxorubicin (IC50: 0.51–0.73 µM) . These bis-triazolo derivatives act as dual Topoisomerase II inhibitors and DNA intercalators, inducing G2/M cell cycle arrest and apoptosis .
  • 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline derivatives (e.g., compound 90) show moderate activity (IC50: 1–5 µM), highlighting the critical role of substituents at the 4-position .
  • 4-(Allylsulfanyl) substitution is hypothesized to enhance DNA binding affinity via sulfur-mediated interactions, though specific IC50 data for this derivative remain unpublished. Comparative studies suggest allylsulfanyl groups improve membrane permeability compared to polar substituents (e.g., amino or hydroxyl) .

Table 1: Cytotoxic Activities of Selected Derivatives

Compound Substituent(s) IC50 (µM) Target Cell Lines Mechanism
25b Bis-triazolo core 0.29–0.90 HePG-2, Hep-2, Caco-2 Topo II inhibition, DNA intercalation
90 4-Chloro 1.0–5.0 HePG-2, Hep-2, Caco-2 DNA intercalation
4-Allylsulfanyl derivative 4-Allylsulfanyl N/A N/A Hypothesized DNA binding

Antimicrobial and Antiviral Activity

Key Comparisons :

  • 4-Hydrazinyl derivatives (e.g., compound 91 ) demonstrate broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against Staphylococcus aureus and Candida albicans .
  • Thiolated derivatives (e.g., [1,2,4]triazolo[4,3-a]quinoxaline-1-thiol) exhibit enhanced antiviral activity against HSV-1 (EC50: 1.2 µM) due to thiol-mediated inhibition of viral replication .
  • 4-Allylsulfanyl substitution may synergize antimicrobial effects through sulfur’s nucleophilicity, though direct comparisons with 4-thiol or 4-alkoxy analogs (MIC: 4–16 µg/mL) are pending .

Structure-Activity Relationships (SAR)

  • Position 1: Bulky groups (e.g., trifluoromethyl or phenyl) enhance adenosine receptor antagonism (A1 IC50: 28 nM for CP-68,247) .
  • Position 8 : Halogenation (e.g., 8-Cl) improves receptor selectivity (e.g., 13-fold A2 selectivity for CP-66,713 ) .

Biological Activity

4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is a nitrogen-containing heterocyclic compound that has gained attention for its diverse biological activities. This compound is part of a broader class of triazoloquinoxalines, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and neuroprotective effects. The following sections detail the biological activity of this compound based on available research findings.

  • Molecular Formula : C12H10N4S
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 338420-34-1

Antimicrobial Activity

Research indicates that derivatives of triazoloquinoxalines exhibit significant antimicrobial properties. For instance, studies have shown that various substitutions on the quinoxaline core can enhance antibacterial and antifungal activities. Specifically, this compound has demonstrated effectiveness against several bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of triazoloquinoxalines has been explored in various cancer cell lines. Notably, studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HepG210.5
HCT-1168.3
MCF-712.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective properties of triazoloquinoxalines. In animal models of neurodegenerative diseases, compounds like this compound have shown promise in reducing oxidative stress and inflammation in neuronal tissues.

Structure-Activity Relationship (SAR)

The biological activity of triazoloquinoxalines is significantly influenced by their chemical structure. Substituents at various positions on the quinoxaline ring can enhance or diminish activity:

  • Position 1 : Alkyl groups increase lipophilicity and cellular uptake.
  • Position 4 : Electron-donating groups improve binding affinity to biological targets.
  • Position 8 : Halogen substitutions can enhance selectivity toward specific receptors.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of triazoloquinoxalines demonstrated that modifications at the allylsulfanyl position led to increased activity against resistant bacterial strains.
  • Cytotoxicity Assessment : In vitro assays revealed that this compound effectively inhibited proliferation in multiple cancer cell lines with minimal toxicity to normal cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline derivatives?

The synthesis typically begins with 2,3-dichloroquinoxaline, which reacts with hydrazine hydrate to form a hydrazinyl intermediate. Subsequent heating with triethyl orthoformate yields 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline. Further functionalization with allyl thiol or other nucleophiles introduces the allylsulfanyl group. For example, Ibrahim et al. achieved derivatives via substitution reactions with alkyl amines or aliphatic alcohols, yielding compounds with IC50 values as low as 0.29 µM against tumor cell lines .

Q. How is structural characterization of these derivatives performed?

Key techniques include 1H NMR (to confirm substitution patterns and regioselectivity), IR spectroscopy (to identify functional groups like C=S or N-H), mass spectrometry (for molecular weight confirmation), and elemental analysis (to verify purity). Melting points and chromatographic retention factors (Rf) are also reported for physical characterization, as seen in Sonogashira coupling studies .

Q. What in vitro biological screening methods are used to evaluate antitumor potential?

Standard protocols involve cytotoxicity assays (e.g., MTT or SRB) against tumor cell lines such as HePG-2, Hep-2, and Caco-2. IC50 values are compared to reference drugs like doxorubicin. For instance, derivatives from Ibrahim et al. showed IC50 values ranging from 0.29–0.90 µM, outperforming doxorubicin in some cases .

Advanced Research Questions

Q. How do structural modifications influence adenosine receptor (A1/A2) selectivity?

Substituents at the 1- and 4-positions critically modulate receptor affinity. For A1 selectivity, ethyl , CF3 , or C2F5 groups at the 1-position and NH-cycloalkyl at the 4-position enhance binding (e.g., compound CP-68,247: IC50 = 28 nM at A1). For A2 selectivity, a 4-NH2 group and phenyl /CF3 at the 1-position are optimal (e.g., CP-66,713: IC50 = 21 nM at A2). Radioligand binding assays using [<sup>3</sup>H]CHA (A1) and [<sup>3</sup>H]NECA (A2) validate selectivity .

Q. What mechanistic insights explain the antiproliferative effects of these compounds?

Studies suggest dual mechanisms: topoisomerase II inhibition (via DNA cleavage assays) and DNA intercalation (verified by ethidium bromide displacement). For example, bis-triazoloquinoxaline derivatives induced G2/M cell cycle arrest and apoptosis in Caco-2 cells, confirmed by flow cytometry and caspase-3 activation assays .

Q. How are advanced coupling reactions applied to diversify the quinoxaline core?

Copper-free Sonogashira coupling with Pd/C catalysis enables one-pot synthesis of alkynyl-substituted derivatives. For instance, phenylacetylene reacts with brominated intermediates under K2CO3 at 70°C, yielding 1-aryl-4-(2-phenylethynyl) derivatives with 94% efficiency. This method avoids copper-induced side reactions and enhances scalability .

Q. How do researchers resolve contradictions in biological activity across studies?

Discrepancies (e.g., antimicrobial vs. anticancer activity) are addressed via SAR-guided redesign . For example, morpholinosulfonyl substituents enhance antimicrobial activity (MIC = 25 µg/mL against C. albicans), while allylsulfanyl groups favor Topo II inhibition. Cross-disciplinary validation (e.g., combining cytotoxicity and receptor binding assays) clarifies multifunctional potential .

Q. What methodologies optimize selectivity for inotropic activity in cardiovascular research?

Derivatives bearing substituted benzylpiperazine moieties are evaluated in isolated rabbit heart models. Stroke volume measurements (via pressure-volume loops) identify compounds like 6c , which increased left atrial stroke volume by 12.53% at 3 × 10<sup>−5</sup> M, surpassing milrinone. Chronotropic effects are assessed via heart rate modulation .

Q. Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for hydrazine reactions to avoid hydrolysis .
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity, milrinone for inotropic activity) to benchmark results .
  • Data Analysis : Use nonlinear regression (e.g., GraphPad Prism) for IC50/EC50 calculations and ANOVA for significance testing .

Properties

IUPAC Name

4-prop-2-enylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-2-7-17-12-11-15-13-8-16(11)10-6-4-3-5-9(10)14-12/h2-6,8H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFIACXFKDDCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=CC=CC=C2N3C1=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208182
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666615
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338420-34-1
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338420-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Propen-1-ylthio)[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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